6,7-Dibromo-2,3-dihydro-1H-inden-1-amine
Description
6,7-Dibromo-2,3-dihydro-1H-inden-1-amine is a halogenated derivative of the aminoindane scaffold, characterized by a bicyclic indene structure with a primary amine group at the 1-position and bromine atoms at the 6- and 7-positions. This compound is of interest in medicinal chemistry due to its structural similarity to neurotransmitters like dopamine and serotonin, which enables interactions with central nervous system (CNS) targets such as monoamine transporters and receptors .
Properties
Molecular Formula |
C9H9Br2N |
|---|---|
Molecular Weight |
290.98 g/mol |
IUPAC Name |
6,7-dibromo-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C9H9Br2N/c10-6-3-1-5-2-4-7(12)8(5)9(6)11/h1,3,7H,2,4,12H2 |
InChI Key |
UEKBPQZKBBAXGR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1N)C(=C(C=C2)Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dibromo-2,3-dihydro-1H-inden-1-amine typically involves the bromination of 2,3-dihydro-1H-inden-1-amine. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the bromine atoms are introduced at the 6 and 7 positions of the indene ring.
Industrial Production Methods
Industrial production of 6,7-Dibromo-2,3-dihydro-1H-inden-1-amine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6,7-Dibromo-2,3-dihydro-1H-inden-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, yielding 2,3-dihydro-1H-inden-1-amine.
Substitution: The bromine atoms can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or Grignard reagents (RMgX) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dibromoquinones, while reduction can produce 2,3-dihydro-1H-inden-1-amine. Substitution reactions result in various substituted indene derivatives.
Scientific Research Applications
6,7-Dibromo-2,3-dihydro-1H-inden-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 6,7-Dibromo-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets and pathways. The bromine atoms and amine group play crucial roles in its reactivity and binding affinity. The compound may act by inhibiting enzymes or interacting with cellular receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogenated Derivatives
6,7-Difluoro-2,3-dihydro-1H-inden-1-amine Hydrochloride
- Structural Difference : Fluorine atoms replace bromine at positions 6 and 7.
- Impact : Fluorine’s electronegativity increases polarity, reducing lipophilicity compared to brominated analogs. This may lower CNS penetration but improve aqueous solubility.
- Applications : Used in studies requiring moderate lipophilicity and enhanced metabolic stability .
Indatraline ((1R,3S)-3-(3,4-Dichlorophenyl)-N-methyl-2,3-dihydro-1H-inden-1-amine)
- Structural Difference : Contains a dichlorophenyl group at position 3 and a methylamine substituent.
- Pharmacological Profile: Potent non-selective monoamine transporter inhibitor (dopamine, serotonin, norepinephrine) with cocaine-like effects but longer duration .
- Metabolism : Undergoes aromatic hydroxylation and glucuronidation, forming detectable metabolites in vivo .
5,7-Dibromo-2,3-dihydro-1H-inden-4-ol
- Structural Difference : Bromine at positions 5 and 7, with a hydroxyl group replacing the amine.
- Impact: The hydroxyl group introduces hydrogen-bonding capacity, reducing membrane permeability. Likely used in non-CNS applications, such as material science intermediates .
Positional Isomers
(R)-6-Bromo-2,3-dihydro-1H-inden-1-amine Hydrochloride
Functional Group Variations
2-Arylidene-2,3-dihydro-1H-inden-1-amine Derivatives
Physicochemical and Pharmacological Properties
| Compound | Molecular Weight (g/mol) | Halogen Substituents | Key Functional Groups | Lipophilicity (LogP)* | Primary Applications |
|---|---|---|---|---|---|
| 6,7-Dibromo-2,3-dihydro-1H-inden-1-amine | ~291.97† | Br (6,7) | -NH2 | High (~3.5) | CNS drug development |
| 6,7-Difluoro analog | ~169.65 | F (6,7) | -NH2·HCl | Moderate (~2.0) | Metabolic studies |
| Indatraline | ~296.64 | Cl (3,4 on phenyl) | -N(CH3) | High (~3.8) | Monoamine transporter inhibition |
| 5,7-Dibromo-4-ol | ~291.97 | Br (5,7) | -OH | Moderate (~2.5) | Material science intermediates |
*Estimated based on halogen contributions.
†Calculated based on similar brominated compounds .
Research Implications
- 6,7-Dibromo-2,3-dihydro-1H-inden-1-amine : Its high lipophilicity makes it suitable for CNS-targeted therapies, though metabolic stability studies are needed to assess bromine’s impact on clearance rates.
- Fluorinated Analogs : Preferred for applications requiring balanced solubility and stability, such as in vitro receptor assays .
- Indatraline Derivatives : Highlight the importance of halogen positioning (chlorine vs. bromine) in tuning potency and duration of action .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
